![molecular formula C21H24N2O3 B4234464 N-[4-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4234464.png)
N-[4-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide
Übersicht
Beschreibung
N-[4-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction.
Wirkmechanismus
N-[4-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide selectively activates mGluR7, a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of mGluR7 has been shown to modulate neurotransmitter release, leading to a reduction in glutamate and dopamine release. This mechanism of action is believed to underlie the anxiolytic and antidepressant effects of N-[4-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide.
Biochemical and Physiological Effects:
N-[4-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter release, N-[4-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide has been shown to modulate synaptic plasticity and increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal survival and growth. N-[4-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide has also been shown to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide has several advantages for use in lab experiments. It is a highly selective agonist for mGluR7, which allows for precise targeting of this receptor subtype. It also has a relatively long half-life, which allows for sustained activation of mGluR7. However, N-[4-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide has some limitations, including its poor solubility in water and its potential off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-[4-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide. One area of interest is its potential therapeutic applications in neurological disorders, particularly anxiety, depression, and addiction. Further studies are needed to determine the optimal dosing and administration strategies for these conditions. Another area of interest is the role of mGluR7 in other physiological processes, such as pain perception and immune function. Finally, there is a need for the development of more selective and potent mGluR7 agonists, which could lead to more effective treatments for neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-[4-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, N-[4-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide has shown promising results in reducing anxiety and depressive-like behaviors in animal models. It has also been shown to reduce drug-seeking behavior in rats, suggesting a potential role in addiction treatment.
Eigenschaften
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(4-prop-2-enoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-13-26-20-9-7-19(8-10-20)22-21(24)18-5-3-17(4-6-18)16-23-11-14-25-15-12-23/h2-10H,1,11-16H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFBORCYLPCPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholin-4-ylmethyl)-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



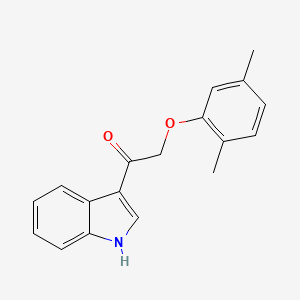
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide](/img/structure/B4234394.png)

![methyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4234409.png)
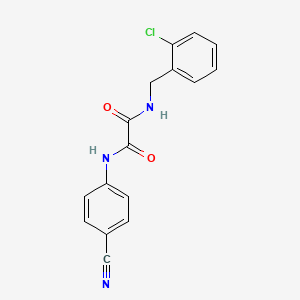
![5-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4234417.png)
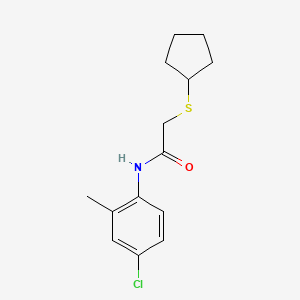
![1-(1-benzofuran-2-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4234441.png)
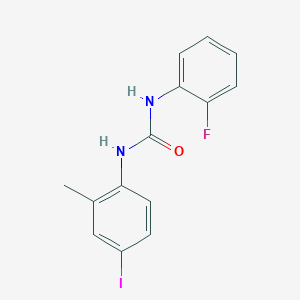
![N-isopropyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4234470.png)
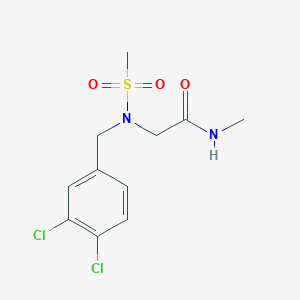
![N-(2-chloro-4,6-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4234476.png)
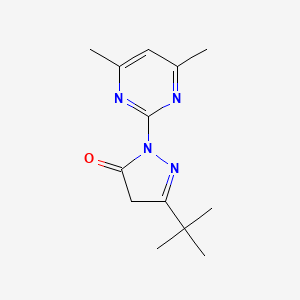
![2-{[4-(allyloxy)-2-chloro-5-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4234499.png)